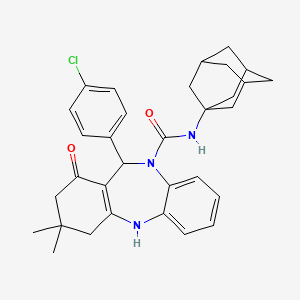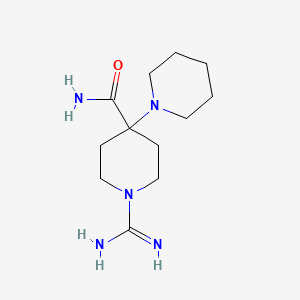
C32H36ClN3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C32H36ClN3O2 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C32H36ClN3O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of This compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of automated systems to monitor and adjust the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C32H36ClN3O2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
C32H36ClN3O2: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and treat certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of C32H36ClN3O2 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C32H36ClN3O2 include other organic molecules with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.
Uniqueness
The uniqueness of This compound lies in its specific structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds. These unique characteristics make it a valuable subject of study and application in various fields.
Properties
Molecular Formula |
C32H36ClN3O2 |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C32H36ClN3O2/c1-31(2)17-25-28(27(37)18-31)29(22-7-9-23(33)10-8-22)36(26-6-4-3-5-24(26)34-25)30(38)35-32-14-19-11-20(15-32)13-21(12-19)16-32/h3-10,19-21,29,34H,11-18H2,1-2H3,(H,35,38) |
InChI Key |
OGPGTLUQEZRCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC45CC6CC(C4)CC(C6)C5)C7=CC=C(C=C7)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B14919205.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
![2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate](/img/structure/B14919215.png)

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B14919237.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14919244.png)
![[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14919249.png)
![2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide](/img/structure/B14919261.png)
![2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919274.png)
![N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14919278.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14919282.png)
![4-amino-N-{N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]carbamimidoyl}benzenesulfonamide](/img/structure/B14919291.png)
